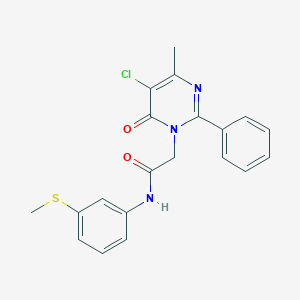

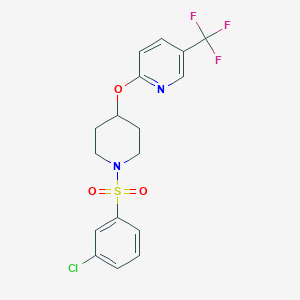

![molecular formula C9H8BrNO2 B2741357 6-溴-5-甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮 CAS No. 1154740-47-2](/img/structure/B2741357.png)

6-溴-5-甲基-2H-苯并[b][1,4]噁嗪-3(4H)-酮

描述

“6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound. It is used as a raw material in the synthesis of polybenzoxazines . Polybenzoxazines are a new type of phenolic resin that possess attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .

Synthesis Analysis

The compound can be synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The synthesis process involves a simple esterification reaction .Molecular Structure Analysis

The chemical structure of the compound was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis

The compound is used in the polymerization behavior of a new benzoxazine monomer. The polymerization behavior was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .Physical And Chemical Properties Analysis

The compound contributes to the excellent properties of polybenzoxazines. The cross-linked polybenzoxazine showed that the glass transition temperature (Tg) was 110°C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the polybenzoxazine, which were 263 and 289°C, respectively .科学研究应用

合成和抗菌活性

苯并[b][1,4]恶嗪-3(4H)-酮衍生物的合成,包括含溴取代的化合物,对革兰氏阳性菌和革兰氏阴性菌均表现出显著的抗菌活性,突出了它们在设计新型抗菌剂中的潜力。已证明诸如氟之类的卤素原子的存在可以增强抗菌性能,表明苯恶嗪酮核心上的修饰可以影响生物活性(Fang 等人,2011 年)。

缓蚀

苯恶嗪衍生物,包括 2-甲基-4H-苯并[d][1,3]恶嗪-4-酮,已被评估其在酸性环境中对低碳钢的缓蚀性能。这些研究表明,分子中的氮的存在和抑制剂的分子量对其有效性起着至关重要的作用,一些衍生物获得了很高的抑制效率。这项研究为在工业应用中开发新型缓蚀剂开辟了途径(Kadhim 等人,2017 年)。

化学合成和反应性

对类似苯恶嗪酮衍生物在各种条件下的反应性的研究已经导致了动态喹唑啉酮和其他杂环化合物的合成。这些研究不仅扩展了对苯恶嗪酮化学行为的理解,而且也为合成具有潜在生物活性的化合物奠定了基础(El-hashash 等人,2016 年)。

创新合成技术

使用离子液体合成苯并[b][1,4]恶嗪,包括不添加催化剂的环保方法,突出了这些化合物合成方法的多功能性和效率。这些方法提供了显著的优势,例如缩短反应时间和重复使用离子液体的可能性,有助于更可持续的化学合成过程(Soleimani 等人,2012 年)。

化学选择性和衍生化

苯恶嗪酮衍生物对胺、席夫碱和嗪的化学选择性的研究为它们在选择性化学转化方面的潜力提供了宝贵的见解。这些反应产生各种化合物,证明了苯恶嗪酮核心在进一步衍生化和开发新材料或生物活性分子方面的多功能性(Derbala,1996 年)。

未来方向

Polybenzoxazines are being explored for their application in the field of halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and other fields . The inherent brittleness of polybenzoxazines, especially in aromatic polybenzoxazines, limits their further development in the chemical industry . Therefore, future research may focus on improving the toughness of polybenzoxazines.

作用机制

Target of Action

Similar compounds have been reported to target histone deacetylases , which play a crucial role in regulating gene expression.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have significant effects on cellular processes .

属性

IUPAC Name |

6-bromo-5-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWRSZMBXKQBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)CO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

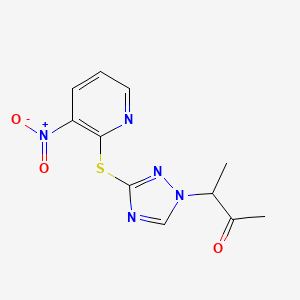

![1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2741275.png)

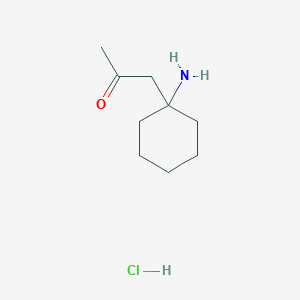

![1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2741278.png)

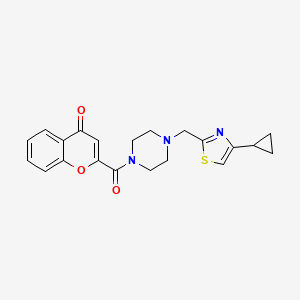

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2741282.png)

![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)

![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)